![molecular formula C15H21NO5 B3238241 2-{[(Tert-butoxy)carbonyl]amino}-2-(4-ethoxyphenyl)acetic acid CAS No. 1404877-92-4](/img/structure/B3238241.png)
2-{[(Tert-butoxy)carbonyl]amino}-2-(4-ethoxyphenyl)acetic acid
Descripción general
Descripción
2-{[(Tert-butoxy)carbonyl]amino}-2-(4-ethoxyphenyl)acetic acid is an organic compound known for its applications in scientific research and industry. This compound is structured with a tert-butoxycarbonyl group attached to an amino group, linked to an acetic acid backbone with an ethoxyphenyl substituent. The combination of these functional groups makes it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(4-ethoxyphenyl)acetic acid often involves multiple steps:
Starting Material: : A common starting material is 4-ethoxyphenylacetic acid.
Protection of Amino Group: : The amino group is protected using a tert-butoxycarbonyl (Boc) group.
Coupling Reaction: : This intermediate undergoes a coupling reaction with the protected amino acid derivative to form the target compound.
Deprotection and Purification: : The final step involves deprotecting the Boc group and purifying the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production might employ similar synthetic routes but on a larger scale, using continuous flow reactors to ensure efficiency and scalability. Optimized conditions such as controlled temperature, pressure, and the use of catalysts can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can participate in several types of chemical reactions:
Substitution Reactions: : The ethoxy group can be substituted by nucleophiles under suitable conditions.
Oxidation and Reduction: : The phenyl ring and the acetic acid moiety can undergo oxidation or reduction.
Amide Formation: : The carboxylic acid group can form amides when reacted with amines.
Common Reagents and Conditions
Substitution: : Reagents like alkyl halides and nucleophiles are common.
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: : Depending on the nucleophile, substituted phenyl derivatives.
Oxidation: : Formation of quinones or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
2-{[(Tert-butoxy)carbonyl]amino}-2-(4-ethoxyphenyl)acetic acid finds extensive use in:
Chemistry: : As a building block in organic synthesis.
Biology: : Used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: : Serves as an intermediate in the synthesis of drugs with therapeutic potential.
Industry: : Employed in the development of novel materials and polymers.
Mecanismo De Acción
This compound exerts its effects through its functional groups:
Molecular Targets: : The carboxylic acid can interact with enzymes, and the amino group can form hydrogen bonds or interact with receptors.
Pathways Involved: : Its derivatives can participate in metabolic pathways, influencing biological processes.
Comparación Con Compuestos Similares
Compared to other similar compounds:
Unique Features: : The presence of the tert-butoxycarbonyl protecting group offers stability and selective reactivity.
Similar Compounds: : Other compounds with Boc-protected amino acids, or those with ethoxyphenyl groups, may exhibit different reactivity due to the absence of one or more functional groups.
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-5-20-11-8-6-10(7-9-11)12(13(17)18)16-14(19)21-15(2,3)4/h6-9,12H,5H2,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDGGMAQIUFUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


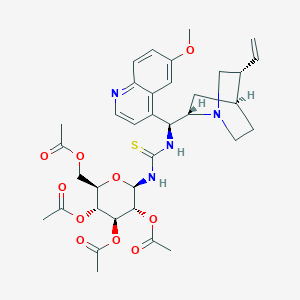
![4-Bromo-5-fluoro-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B3238179.png)
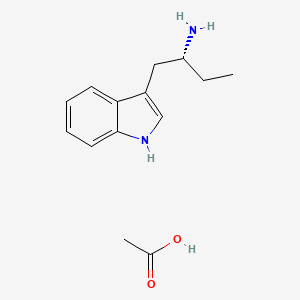


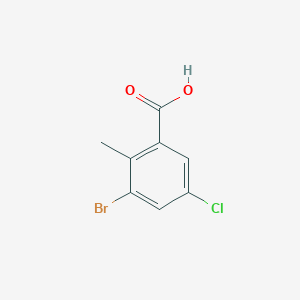
![N-(2,6-diChlorophenyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B3238209.png)
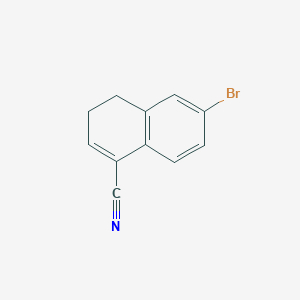
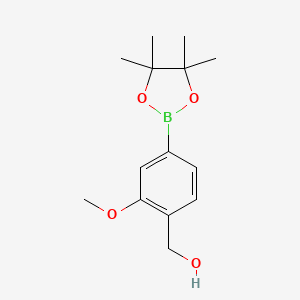
![2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid](/img/structure/B3238223.png)

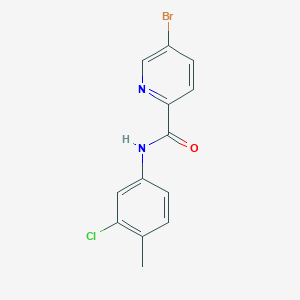

![4-{[(Tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoic acid](/img/structure/B3238278.png)
